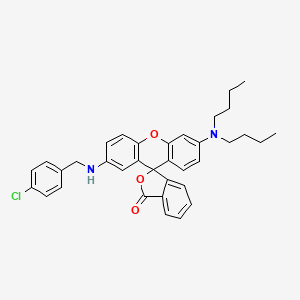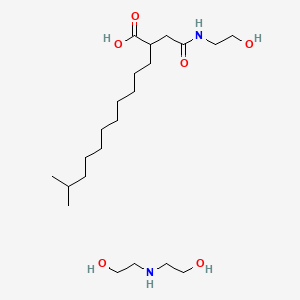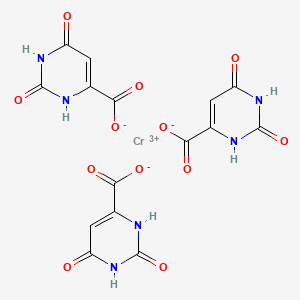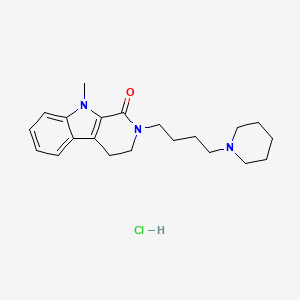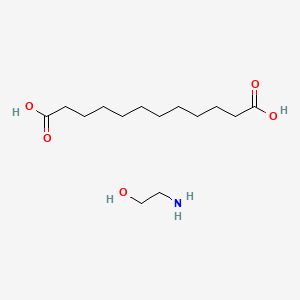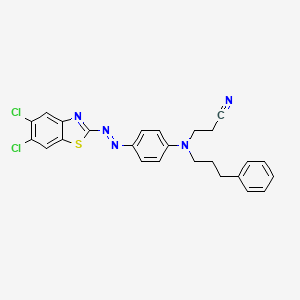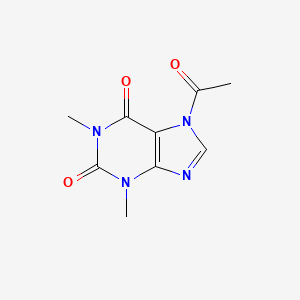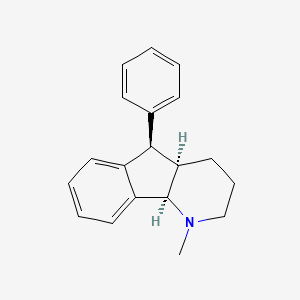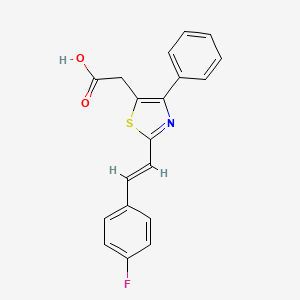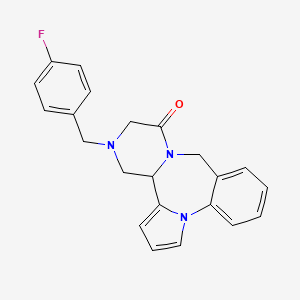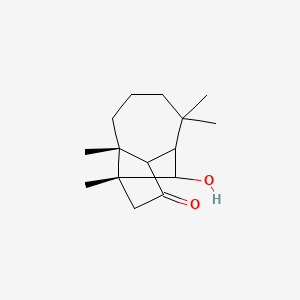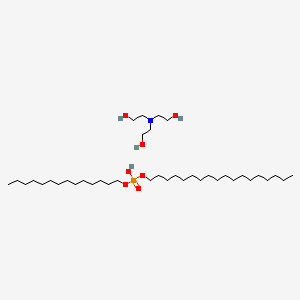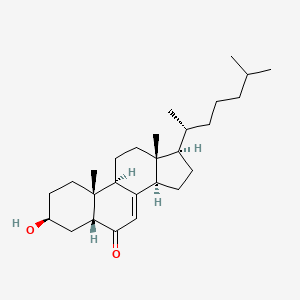
3beta-Hydroxy-5beta-cholest-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxy-5beta-cholest-7-en-6-one is a steroidal compound that plays a significant role in the biosynthesis of ecdysteroids, which are hormones involved in the molting and development of arthropods . This compound is an intermediate in the biosynthesis of 20-hydroxyecdysone, a major ecdysteroid in insects and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
3beta-Hydroxy-5beta-cholest-7-en-6-one can be synthesized through various chemical reactions involving cholesterol derivatives. One common method involves the conversion of cholesterol to this compound using specific dehydrogenation and hydroxylation reactions . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as using hairy root cultures of plants like Ajuga reptans var. atropurpurea . These cultures can convert cholesterol derivatives into the desired compound through enzymatic processes, providing a sustainable and efficient production method.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-5beta-cholest-7-en-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different ecdysteroid intermediates.
Reduction: Reduction reactions can convert it into other hydroxylated derivatives.
Substitution: It can undergo substitution reactions to form various ecdysteroid analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various ecdysteroid intermediates and analogs, such as 20-hydroxyecdysone and alpha-ecdysone .
Scientific Research Applications
3beta-Hydroxy-5beta-cholest-7-en-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-5beta-cholest-7-en-6-one involves its conversion into active ecdysteroids like 20-hydroxyecdysone . These ecdysteroids bind to specific receptors in target cells, triggering a cascade of molecular events that regulate gene expression and physiological processes related to molting and development . The molecular targets include ecdysone receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3beta,14alpha-Dihydroxy-5beta-cholest-7-en-6-one: Another intermediate in ecdysteroid biosynthesis with similar properties.
3beta-Hydroxycholest-5-en-7-one: A related compound with different hydroxylation patterns.
Uniqueness
3beta-Hydroxy-5beta-cholest-7-en-6-one is unique due to its specific role as an intermediate in the biosynthesis of 20-hydroxyecdysone, making it essential for the production of this important ecdysteroid . Its specific hydroxylation and double bond positions distinguish it from other similar compounds .
Properties
CAS No. |
39219-58-4 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h16-19,21-24,28H,6-15H2,1-5H3/t18-,19+,21-,22+,23+,24+,26-,27-/m1/s1 |
InChI Key |
AVFLDWQHIWZEHL-LJFHHSMUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


